molecular formula C8H11NOS B3050658 Cyclohexanecarbonyl isothiocyanate CAS No. 27699-51-0

Cyclohexanecarbonyl isothiocyanate

Cat. No.: B3050658
CAS No.: 27699-51-0
M. Wt: 169.25 g/mol
InChI Key: WSAOMDFBTKKMJA-UHFFFAOYSA-N
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Description

Cyclohexanecarbonyl isothiocyanate is a compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2 . The Canonical SMILES string is C1CCC(CC1)C(=O)N=C=S .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 169.05613515 g/mol . The Topological Polar Surface Area is 61.5 Ų . It has a Heavy Atom Count of 11 .

Scientific Research Applications

Liquid Crystal Research

Cyclohexanecarbonyl isothiocyanate plays a significant role in the field of liquid crystal research. It has been used in the synthesis of liquid crystals containing a cyclohexene core unit. These mesogens, studied by Wan et al. (2021), are synthesized through a practical route and their structure-property relationships are investigated. They found that cyclohexene-based liquid crystals exhibit higher birefringence and dielectric anisotropy values than trans-cyclohexane-based references, indicating potential enhanced applications in liquid crystal displays (Wan et al., 2021).

Synthesis of Marine Natural Products

This compound is involved in the synthesis of marine natural products. A study by Konopelski et al. (1998) showcases its use in preparing a cyclohexanone intermediate for N-methylwelwitindolinone C isothiocyanate. This synthesis is diastereoselective, producing a quaternary center via a conjugate addition reaction directed by an adjacent chiral ketal (Konopelski et al., 1998).

Organic Synthesis and Catalysis

Tanaka et al. (1978) explored the reaction of cyclohexyl isocyanide with dibenzoyl disulfide, yielding cyclohexyl isothiocyanate and other compounds. Their work proposes a reaction path based on substituent effects on rate, highlighting the compound's role in organic synthesis (Tanaka et al., 1978).

Biological Activity Studies

Haribabu et al. (2015) focused on the synthesis and characterization of biologically active acyl thiourea compounds from this compound. These compounds show promising anti-oxidant and anti-haemolytic activities, and molecular docking studies suggest potential applications targeting tuberculosis and cancer (Haribabu et al., 2015).

Surface Chemistry and Material Science

Kang et al. (2009) investigated the adsorption and structure of cyclohexyl isothiocyanate on gold surfaces, using techniques like SERS and STM. They found that cyclohexyl isothiocyanate forms disordered self-assembled monolayers on gold surfaces, providing insights into surface chemistry and nanomaterials (Kang et al., 2009).

Chemical Dynamics and Physical Chemistry

Campbell et al. (1992) extended the study of cyclohexane, a structurally related compound, under high pressure to understand the dynamics of isomerization in solvents. This research contributes to the broader understanding of chemical dynamics and solvent effects in physical chemistry (Campbell et al., 1992).

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), such as Cyclohexanecarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Biochemical Pathways

ITCs affect several biochemical pathways. They induce oxidative stress and suppress the metastasis potential of cancer cells . They also regulate cell invasion via MMPs expression, MAPK pathways, and NFκB activation .

Pharmacokinetics

The pharmacokinetics of ITCs involve their absorption, distribution, metabolism, and excretion (ADME). Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of ITCs action include inhibition of carcinogenic activation and induction of antioxidants, suppression of pro-inflammatory and cell proliferative signals, induction of cell cycle arrest and apoptosis, and inhibition of angiogenic and invasive signals related to metastasis .

Action Environment

The action of ITCs can be influenced by environmental factors. For instance, the chemoprotective properties of ITCs are enhanced by the presence of certain cofactors and physiological conditions such as pH .

Future Directions

Isothiocyanates, including Cyclohexanecarbonyl isothiocyanate, could serve as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies . More research is needed to better understand their integrated role in cancer prevention .

Biochemical Analysis

Biochemical Properties

Cyclohexanecarbonyl isothiocyanate, like other isothiocyanates, interacts with various enzymes, proteins, and other biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

The localization of isothiocyanates can affect their activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

cyclohexanecarbonyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOMDFBTKKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426363
Record name cyclohexanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27699-51-0
Record name cyclohexanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Cyclohexanecarbonyl isothiocyanate was prepared using commercially available 1-cyclohexanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclohexanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (60 mg, yield 47%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Cyclohexanecarbonyl isothiocyanate was prepared using commercially available 1-cyclohexanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclohexanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (47 mg, yield 61%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-fluoroaniline
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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